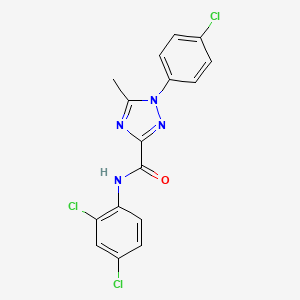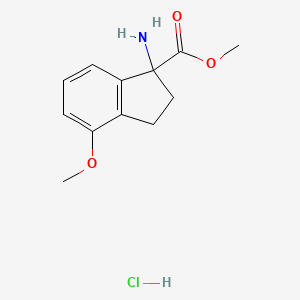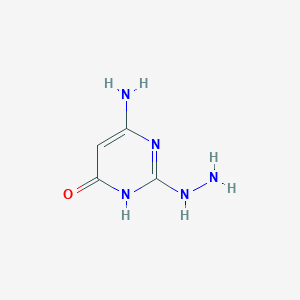![molecular formula C20H17ClN4O2 B2737221 3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1173033-47-0](/img/structure/B2737221.png)
3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a pyrazolo[3,4-b]pyridine group, and a phenyl group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyrazolo[3,4-b]pyridine group, in particular, is a bicyclic structure that can exist in different tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Researchers have developed methods to synthesize various derivatives of pyrazolo[3,4-b]pyridine and similar heterocycles, highlighting the versatility of these compounds in generating biologically active molecules and potential materials with unique properties. For instance, the work by Almazroa, Elnagdi, and El‐Din (2004) on enaminones reactions to produce azolopyrimidines and azolopyridines demonstrates the compound's role in synthesizing complex heterocycles (Almazroa, Elnagdi, & El‐Din, 2004).
Molecular Docking and Antimicrobial Activities
The potential of pyrazolo[3,4-b]pyridine derivatives in antimicrobial and anticancer activities has been explored through various studies. Compounds synthesized from pyrazolo[3,4-b]pyridine cores have been evaluated for their antimicrobial properties, showcasing some promising results. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-25-19-17(15(11-16(26)22-19)12-6-3-2-4-7-12)18(24-25)23-20(27)13-8-5-9-14(21)10-13/h2-10,15H,11H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOVGVAEVMJXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)
![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737150.png)

![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)



![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)